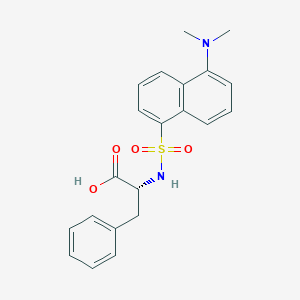

N-丹磺酰-D-苯丙氨酸

描述

N-Dansyl-D-phenylalanine is a derivative of the amino acid phenylalanine, modified with a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl). This compound is known for its fluorescent properties, making it valuable in various biochemical and analytical applications. The dansyl group enhances the compound’s ability to absorb and emit light, which is useful in fluorescence-based assays and studies.

科学研究应用

N-Dansyl-D-phenylalanine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Fluorescence-Based Assays: Due to its fluorescent properties, N-Dansyl-D-phenylalanine is used in various fluorescence-based assays to study protein interactions, enzyme activities, and cellular processes.

Metalloproteinase Inhibitors: The compound is used in the preparation of N-sulfonylamino acid derivatives, which serve as inhibitors of metalloproteinases, enzymes involved in the degradation of extracellular matrix proteins.

Amino Acid Analysis: N-Dansyl-D-phenylalanine is employed in the quantification and analysis of amino acids in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS).

作用机制

Target of Action

N-Dansyl-D-phenylalanine is primarily used for the preparation of N-sulfonylamino acid derivatives as metalloproteinase inhibitors . Metalloproteinases are enzymes that play a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis .

Mode of Action

The mode of action of N-Dansyl-D-phenylalanine involves the reaction of the compound with free amino groups of peptides and proteins . The reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) reacts with the free amino groups of peptides and proteins . This reaction yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid .

Biochemical Pathways

The biochemical pathways affected by N-Dansyl-D-phenylalanine are primarily related to the metabolism of amino acids . Dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products, which are well-retained on reverse-phase columns .

Pharmacokinetics

The compound’s interaction with amino acids and its use in liquid chromatography-mass spectrometry (lc-ms) suggest that it may have unique absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The result of the action of N-Dansyl-D-phenylalanine is the production of dansylated amino acids . These dansylated amino acids are fluorescent under UV light and can be identified by thin-layer chromatography on polyamide sheets . This makes N-Dansyl-D-phenylalanine a valuable tool for identifying amino acids and studying their metabolism .

Action Environment

The action of N-Dansyl-D-phenylalanine is influenced by environmental factors such as temperature and pH . The dansylation reaction occurs at room temperature in a sodium carbonate buffer . Therefore, the efficacy and stability of N-Dansyl-D-phenylalanine may be affected by changes in these environmental conditions.

生化分析

Biochemical Properties

N-Dansyl-D-phenylalanine is used for the preparation of N-sulfonylamino acid derivatives as metalloproteinase inhibitors . This suggests that it interacts with enzymes such as metalloproteinases, potentially inhibiting their activity .

Cellular Effects

In terms of cellular effects, N-Dansyl-D-phenylalanine has been shown to enter cells when modified with certain fatty acyl groups . This suggests that it could influence cellular processes by interacting with intracellular biomolecules .

Molecular Mechanism

The molecular mechanism of N-Dansyl-D-phenylalanine involves its reaction with free amino groups of peptides and proteins . This reaction yields dansylated reaction products, which are well-retained on reverse-phase columns .

Dosage Effects in Animal Models

While specific studies on the dosage effects of N-Dansyl-D-phenylalanine in animal models are limited, D-phenylalanine, a related compound, has been shown to increase the pain threshold in animals . The analgesic effect of D-phenylalanine in chronic pain patients was not significant when compared to placebo .

Metabolic Pathways

N-Dansyl-D-phenylalanine is involved in the phenylalanine metabolic pathway . It’s hypothesized that phenylalanine metabolism has been shifted to produce trans-cinnamate via L-phenylalanine ammonia lyase (PAL), instead of producing tyrosine, a dopamine precursor, via phenylalanine hydroxylase (PAH) .

Transport and Distribution

N-Dansyl-D-phenylalanine, when modified with certain fatty acyl groups, can enter cells . This suggests that it is transported across the cell membrane, possibly through passive diffusion .

Subcellular Localization

Once inside the cell, acylated molecules like N-Dansyl-D-phenylalanine localize in the cytoplasm and do not enter nuclei or associate with lipophilic plasma membranes . This suggests that N-Dansyl-D-phenylalanine may primarily exert its effects within the cytoplasm of cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Dansyl-D-phenylalanine typically involves the reaction of D-phenylalanine with dansyl chlorideThe reaction is usually carried out in an alkaline medium, such as a sodium carbonate or bicarbonate buffer, to facilitate the nucleophilic attack on the sulfonyl chloride group of dansyl chloride .

Industrial Production Methods: While specific industrial production methods for N-Dansyl-D-phenylalanine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps.

化学反应分析

Types of Reactions: N-Dansyl-D-phenylalanine primarily undergoes substitution reactions due to the presence of the dansyl group. The compound can also participate in hydrolysis reactions under acidic or basic conditions, leading to the removal of the dansyl group.

Common Reagents and Conditions:

Dansylation Reaction: Dansyl chloride is the key reagent used for the dansylation of D-phenylalanine.

Major Products:

Dansylated Amino Acids: The primary product of the dansylation reaction is N-Dansyl-D-phenylalanine.

Hydrolysis Products: Hydrolysis of N-Dansyl-D-phenylalanine results in D-phenylalanine and dansyl derivatives.

相似化合物的比较

N-Dansyl-D-phenylalanine can be compared with other dansylated amino acids and derivatives:

N-Dansyl-L-phenylalanine: Similar to N-Dansyl-D-phenylalanine but with the L-isomer of phenylalanine.

N-Dansyl-Glycine: Another dansylated amino acid, used for similar fluorescence-based applications.

N-Dansyl-Tryptophan: A dansylated derivative of tryptophan, used in fluorescence studies.

N-Dansyl-D-phenylalanine stands out due to its specific interactions with D-phenylalanine residues and its utility in studying chiral environments and protein interactions.

属性

IUPAC Name |

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIOGTIFRDHWSB-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

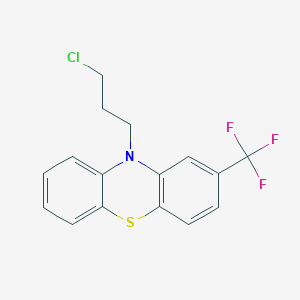

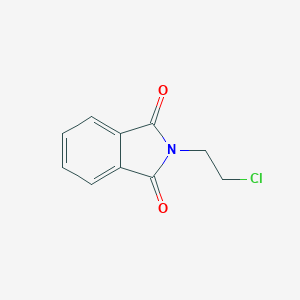

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)

![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B119346.png)